molecular formula C9H13IN2O2 B8095128 Pyridostigmine iodide CAS No. 4685-03-4

Pyridostigmine iodide

Cat. No. B8095128
CAS RN: 4685-03-4
M. Wt: 308.12 g/mol
InChI Key: UQAPNCDQRWJKSA-UHFFFAOYSA-M
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Description

Pyridostigmine iodide is a useful research compound. Its molecular formula is C9H13IN2O2 and its molecular weight is 308.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridostigmine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridostigmine iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics in Rats : A study investigated the elimination kinetics of pyridostigmine in rats, revealing that it is subject to metabolism during its first passage through the liver. The study also found that a dose-dependent process is involved in the urinary excretion of its metabolite, 3-hydroxy-N-methylpyridinium (Barber, Bourne, Calvey, & Muir, 1975).

  • Neuronal Excitability and Transcriptional Response : Research indicated that pyridostigmine, under stress conditions, can enhance neuronal excitability and induce an early immediate transcriptional response in mice. This study highlights the potential central nervous system effects of pyridostigmine under specific conditions (Friedman et al., 1996).

  • Subacute Toxicity in Rats : Another study evaluated the effects of daily stress or repeated exposures to the organophosphate cholinesterase inhibitor paraoxon on subacute pyridostigmine toxicity in rats. It concluded that some stressors might alter functional signs of toxicity following repeated pyridostigmine exposures, likely through peripheral cholinergic mechanisms (Shaikh et al., 2003).

  • Effects at the Neuromuscular Junction : A study on pyridostigmine's effects at the neuromuscular junction found that it can both inhibit and activate acetylcholine receptors, contributing to its blocking effects (Bradley, Sterz, & Peper, 1986).

  • Cardiac Autonomic Balance after Myocardial Infarction : Research showed that pyridostigmine can restore cardiac autonomic balance after a small myocardial infarction in mice, preventing tachycardia and increasing parasympathetic tone (Durand et al., 2014).

  • Treatment of Orthostatic Hypotension : A study reported that pyridostigmine was effective in treating orthostatic hypotension, with most patients being satisfied with the medication (Sandroni et al., 2005).

properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2.HI/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAPNCDQRWJKSA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963681
Record name 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4685-03-4
Record name Pyridostigmine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDOSTIGMINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUU7C0870L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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